Almokalant

Cardiac Electrophysiology IKr Block Kinetics Use-Dependent Block

Procure Almokalant for its unique IKr blockade profile. It exhibits a markedly slow recovery (τ=13.9s) and use-dependent block (τ_on=1.07s), distinct from dofetilide or amiodarone. Its differential APD prolongation in Purkinje fibers vs. ventricular muscle makes it essential for transmural repolarization and proarrhythmia liability studies where precise kinetic control is required.

Molecular Formula C144H248N40O35S
Molecular Weight 3131.8 g/mol
Cat. No. B15285000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmokalant
Molecular FormulaC144H248N40O35S
Molecular Weight3131.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
InChIInChI=1S/C144H248N40O35S/c1-73(2)61-105(177-121(195)85(19)157-128(202)97(44-28-35-55-146)170-118(192)82(16)165-139(213)108(64-76(7)8)181-134(208)101(48-32-39-59-150)172-115(189)79(13)161-132(206)103(50-52-113(185)186)174-126(200)94(152)67-91-69-154-95-42-26-25-41-93(91)95)136(210)162-80(14)116(190)168-96(43-27-34-54-145)127(201)156-87(21)123(197)179-107(63-75(5)6)138(212)164-84(18)120(194)173-102(49-33-40-60-151)135(209)183-111(68-92-70-153-72-155-92)142(216)182-109(65-77(9)10)140(214)166-83(17)119(193)171-98(45-29-36-56-147)129(203)158-86(20)122(196)178-106(62-74(3)4)137(211)163-81(15)117(191)169-99(46-30-37-57-148)130(204)159-88(22)124(198)180-110(66-78(11)12)141(215)175-100(47-31-38-58-149)131(205)160-89(23)125(199)184-112(71-220)143(217)176-104(51-53-114(187)188)133(207)167-90(24)144(218)219/h25-26,41-42,69-70,72-90,94,96-112,154,220H,27-40,43-68,71,145-152H2,1-24H3,(H,153,155)(H,156,201)(H,157,202)(H,158,203)(H,159,204)(H,160,205)(H,161,206)(H,162,210)(H,163,211)(H,164,212)(H,165,213)(H,166,214)(H,167,207)(H,168,190)(H,169,191)(H,170,192)(H,171,193)(H,172,189)(H,173,194)(H,174,200)(H,175,215)(H,176,217)(H,177,195)(H,178,196)(H,179,197)(H,180,198)(H,181,208)(H,182,216)(H,183,209)(H,184,199)(H,185,186)(H,187,188)(H,218,219)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1
InChIKeyHIRASVAJSLACPX-HDEIQLLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Almokalant: A Class III Antiarrhythmic with Distinctive Use-Dependent IKr Block Kinetics for Ventricular Repolarization Research


Almokalant (H 234/09) is a Class III antiarrhythmic agent that acts as a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), prolonging cardiac action potential duration (APD) without slowing conduction [1]. Structurally distinct from methanesulfonanilide derivatives, Almokalant exhibits a use-dependent open-channel block mechanism with a characteristic hyperpolarizing shift in IK activation and channel trapping upon deactivation [2]. As a well-characterized selective IKr inhibitor, Almokalant has served as a reference standard for elucidating IKr-mediated cardiac electrophysiology and proarrhythmic liability [3].

Why Almokalant Cannot Be Replaced by Other Class III IKr Blockers in Controlled Electrophysiology Studies


Although multiple Class III agents share IKr blockade as their primary mechanism, direct substitution among these compounds is scientifically unsound due to divergent biophysical interaction kinetics, voltage-dependent binding profiles, and tissue-specific electrophysiological effects that critically influence both efficacy and proarrhythmic risk. Almokalant exhibits a markedly slower recovery from block (τ = 13.9 s) compared to amiodarone (τ = 12.7 s) and a distinct use-dependent blocking profile that is more pronounced than that observed with dofetilide or E-4031 [1]. Furthermore, Almokalant produces significantly less action potential prolongation in Purkinje fibers relative to ventricular muscle at equipotent concentrations, a differential effect not shared by dofetilide or E-4031, which may translate to a different dispersion of repolarization [2]. These quantitative biophysical distinctions preclude simple interchangeability in experimental systems where precise control over repolarization dynamics is required.

Quantitative Comparative Evidence: Almokalant Versus Dofetilide, E-4031, and Amiodarone


Almokalant Exhibits Slower Recovery from IKr Block Relative to Amiodarone and More Pronounced Use-Dependence Than Dofetilide

In rabbit ventricular myocytes subjected to trains of depolarizing clamps, Almokalant demonstrated robust use-dependent block of IK, a property shared with amiodarone but exhibited only to a lesser extent by dofetilide and E-4031 [1]. The time constant for open-channel block development (τ_on) was 1.07 seconds for Almokalant compared to 0.67 seconds for amiodarone, indicating a slower onset of block [1]. Recovery from block at -50 mV was markedly slow for Almokalant, with a time constant (τ_off) of 13.9 seconds, versus 12.7 seconds for amiodarone [1]. In contrast, dofetilide recovery required minutes, and agents like d-sotalol showed no use-dependent block at all [1].

Cardiac Electrophysiology IKr Block Kinetics Use-Dependent Block

Almokalant Displays Differential Voltage Dependence of HERG Block Relative to Dofetilide Under Action Potential Clamp

In a comparative study using heterologously expressed hERG channels, both Almokalant (250 nM) and dofetilide (10 nM) demonstrated membrane potential-dependent block during square-pulse voltage clamp protocols [1]. However, when physiologically relevant action potential clamp waveforms were applied, the voltage dependence of block was observed for dofetilide but not for Almokalant [1]. This indicates that Almokalant's interaction with the hERG channel is less sensitive to the dynamic voltage trajectory of a cardiac action potential compared to dofetilide.

hERG Channel Pharmacology Voltage-Dependent Block Action Potential Clamp

Almokalant Shows Less APD Prolongation in Purkinje Fibers Than Dofetilide or E-4031 at Equipotent Ventricular Concentrations

In isolated rabbit Purkinje fibers and ventricular muscle, all three Class III agents (Almokalant, dofetilide, E-4031) prolonged APD in a concentration-dependent manner [1]. However, when concentrations were matched to produce a 15% increase in APD in ventricular muscle, Almokalant induced significantly less APD prolongation in Purkinje fibers compared to dofetilide and E-4031 [1]. This differential effect on Purkinje fiber repolarization was not observed with the other two drugs, suggesting a more favorable profile regarding dispersion of repolarization.

Cardiac Purkinje Fiber Action Potential Duration Repolarization Dispersion

Almokalant Has a Shorter Terminal Half-Life (~3h) and Higher Systemic Clearance (11 mL/min/kg) Compared to Dofetilide (~10h, ~5 mL/min/kg)

Clinical pharmacokinetic studies in healthy volunteers reveal that Almokalant exhibits a biexponential plasma concentration decline with a terminal half-life of approximately 3 hours and a total body clearance of 11 ± 1 mL/min/kg [1][2]. In stark contrast, dofetilide demonstrates a much longer terminal half-life of approximately 10 hours in patients with normal renal function and a substantially lower systemic clearance of approximately 5.2 mL/min/kg [3][4]. Almokalant is primarily cleared via metabolism, whereas dofetilide elimination is predominantly renal (80% unchanged).

Pharmacokinetics Drug Clearance Half-Life Comparison

Almokalant Produces a Predictable and Dose-Proportional QTc Prolongation (~20% at 12.8 μmol) with Minimal Hemodynamic Effects in Humans

In a placebo-controlled, double-blind crossover study in healthy volunteers, a single intravenous bolus of Almokalant (12.8 μmol) produced a reproducible prolongation of the QTend interval of approximately 20% during both sinus rhythm and transesophageal atrial pacing at 100 beats/min [1]. This dose also increased the effective refractory period of the atria (AERP) without affecting cardiac conduction (PQ, QRS intervals) or blood pressure, confirming pure Class III antiarrhythmic activity devoid of β-blockade or negative inotropic effects [1]. In a separate study of post-MI patients, Almokalant (4.5 mg/12.8 μmol over 10 min) increased QTc from 445 ± 18 ms (placebo) to 548 ± 53 ms (p = 0.0015) [2]. Notably, rapid infusion rates were associated with Torsades de Pointes, highlighting the importance of controlled administration [3].

Clinical Electrophysiology QT Prolongation Class III Antiarrhythmic

Optimal Experimental Use Cases for Almokalant Based on Differential Evidence


Investigating Use-Dependent IKr Block and Reverse Use-Dependence

Almokalant's pronounced use-dependent block (τ_on = 1.07 s) and slow recovery (τ_off = 13.9 s) [1] make it uniquely suited for studies dissecting the frequency-dependent effects of IKr inhibition on action potential duration. Its kinetic profile, distinct from dofetilide and amiodarone, allows researchers to model and compare the impact of varying heart rates on repolarization reserve and arrhythmia susceptibility.

Modeling Purkinje Fiber-Mediated Proarrhythmia and Dispersion of Repolarization

Given Almokalant's significantly reduced APD prolongation in Purkinje fibers relative to ventricular muscle at equipotent concentrations—a differential effect not observed with dofetilide or E-4031 [2]—this compound is ideal for investigating the role of transmural repolarization dispersion in triggering Torsades de Pointes. Studies utilizing Almokalant can isolate Purkinje-ventricular interactions in proarrhythmia mechanisms.

Pharmacokinetic-Pharmacodynamic Modeling of Short-Acting IKr Blockade

With a terminal half-life of approximately 3 hours and rapid systemic clearance (11 mL/min/kg) [3], Almokalant provides an ideal pharmacokinetic profile for acute interventional studies requiring rapid onset and offset of Class III effect. This facilitates tight control over drug exposure in crossover designs and reduces carryover effects compared to longer-acting agents like dofetilide (t½ ~10 h).

Assessing Voltage-Independent hERG Block Under Physiological Conditions

Almokalant's voltage-independent block of hERG channels under action potential clamp conditions [4] makes it a valuable reference standard for distinguishing between voltage-dependent and voltage-independent IKr inhibitors. Researchers can use Almokalant to calibrate assays aimed at identifying compounds whose block is modulated by dynamic changes in membrane potential, a feature relevant to proarrhythmic risk assessment.

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